3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrido[2,1-c][1,2,4]triazin-4-one core, which is fused with a piperidine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as phenylacetonitrile and ethyl acetoacetate.
Introduction of the Pyrido[2,1-c][1,2,4]triazin-4-one Core: This step involves the cyclization of an intermediate compound with a suitable reagent, such as hydrazine hydrate, to form the triazinone ring.
Coupling Reaction: The final step involves coupling the piperidine derivative with the pyrido[2,1-c][1,2,4]triazin-4-one core under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperidine Derivatives: Compounds like 1-(3-oximino-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine have similar structural features and pharmacological properties.
Uniqueness
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to its specific combination of a piperidine ring and a pyrido[2,1-c][1,2,4]triazin-4-one core. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H22N4O2/c26-20(24-14-11-17(12-15-24)16-6-2-1-3-7-16)10-9-18-21(27)25-13-5-4-8-19(25)23-22-18/h1-8,13,17H,9-12,14-15H2 |
InChI Key |
MCRVMGCXOJBLED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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